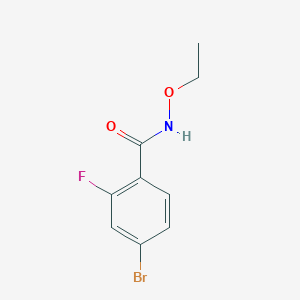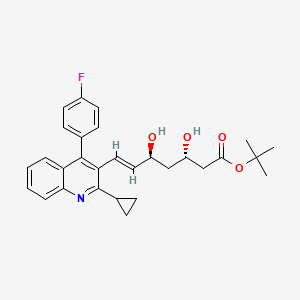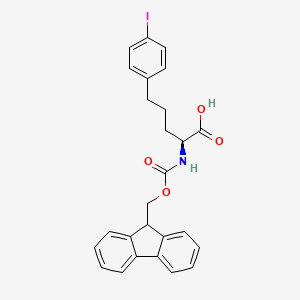
Fmoc-2-amino-5-phenyl(4-I)-L-pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-iodophenyl)pentanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an iodophenyl group, and a pentanoic acid backbone. This compound is often used in peptide synthesis and other organic chemistry applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-iodophenyl)pentanoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Iodination: The phenyl ring is iodinated using iodine or other iodinating agents under specific conditions.
Coupling: The protected amino acid is coupled with the iodinated phenyl compound using coupling reagents like EDCI or DCC.
Deprotection: The Fmoc group is removed under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, often using continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the iodophenyl group.
Reduction: Reduction reactions can target the carbonyl groups or the iodophenyl group.
Substitution: The iodophenyl group is a good leaving group, making the compound suitable for various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, such as substituted phenyl derivatives.
科学研究应用
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of complex peptides.
Organic Synthesis: Acts as an intermediate in the synthesis of various organic compounds.
Biology
Protein Engineering: Used in the modification of proteins for research purposes.
Bioconjugation: Facilitates the attachment of biomolecules to various substrates.
Medicine
Drug Development: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.
Industry
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Catalysis: Acts as a catalyst or catalyst precursor in various industrial processes.
作用机制
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-iodophenyl)pentanoic acid largely depends on its application. In peptide synthesis, it acts as a protecting group for amino acids, preventing unwanted side reactions. The iodophenyl group can participate in various chemical reactions, facilitating the formation of complex molecules.
相似化合物的比较
Similar Compounds
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-iodophenyl)butanoic acid
Uniqueness
- Structural Features : The presence of both the Fmoc protecting group and the iodophenyl group makes it unique.
- Reactivity : The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, sets it apart from similar compounds.
- Applications : Its wide range of applications in chemistry, biology, medicine, and industry highlights its versatility.
This detailed article provides a comprehensive overview of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-iodophenyl)pentanoic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C26H24INO4 |
|---|---|
分子量 |
541.4 g/mol |
IUPAC 名称 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(4-iodophenyl)pentanoic acid |
InChI |
InChI=1S/C26H24INO4/c27-18-14-12-17(13-15-18)6-5-11-24(25(29)30)28-26(31)32-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,12-15,23-24H,5-6,11,16H2,(H,28,31)(H,29,30)/t24-/m0/s1 |
InChI 键 |
PWTVNALSMDCQHR-DEOSSOPVSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC4=CC=C(C=C4)I)C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=CC=C(C=C4)I)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


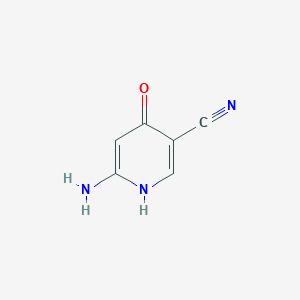
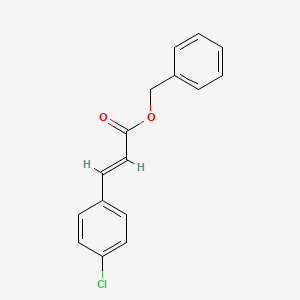


![Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide](/img/structure/B14908048.png)

![(R)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14908058.png)

![4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2h-pyran-4-ol](/img/structure/B14908067.png)


